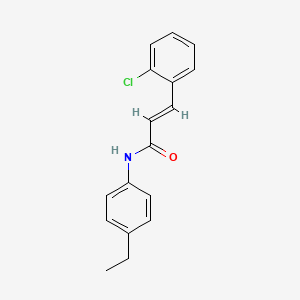
3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide," is a chemical that belongs to the class of acrylamides, which are known for their various industrial and scientific applications. Although the specific compound has not been directly discussed in the literature, related compounds have been synthesized and analyzed for their properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the cycloaddition reaction or Claisen-Schmidt Condensation reaction, providing a foundation for understanding the synthetic routes that could be applied to our compound of interest (Wang et al., 2007).
Molecular Structure Analysis
Molecular structure determination, often through methods like X-ray diffraction, plays a crucial role in understanding the physical and chemical properties of a compound. The detailed molecular structure helps in predicting the behavior of the compound under various conditions (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamides are influenced by their functional groups and molecular structure. Studies on similar compounds highlight their reactivity, including polymerization reactions and the formation of copolymers, which can be used to infer the behavior of "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" (Thamizharasi et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and molecular weight distribution are essential for determining the applicability of a compound in various fields. Studies on related acrylamides provide insights into these aspects, suggesting similar properties can be expected for our compound of interest (Spiliopoulos & Mikroyannidis, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific reactions, are crucial for the practical application of any compound. While direct studies on "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" are not available, research on structurally similar compounds provides valuable insights into potential chemical properties and reactivities (Patel & Panchal, 2012).
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide, a molecule closely related to the compound of interest, has been extensively studied for its applications and safety concerns. It is an industrially significant compound used in the synthesis of polyacrylamide, which has applications ranging from soil conditioning and wastewater treatment to uses in cosmetic, paper, and textile industries. Acrylamide's reactivity and its role in the formation of polymers suggest a potential research direction for derivatives like "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" in material science and industrial applications (Friedman, 2003).
Fluorescence Quenching Studies
The quenching of tryptophanyl fluorescence by acrylamide has been used to probe the exposure of tryptophan residues in proteins. This highlights acrylamide's utility in biochemical research, particularly in studying protein structure and dynamics. Such applications could potentially extend to derivatives of acrylamide in understanding protein interactions and conformations (Eftink & Ghiron, 1976).
Environmental and Health Applications
Research into acrylamide's environmental and health impacts, such as its potential for forming in processed foods and its toxicological profile, underscores the importance of understanding and regulating its use. While the specific compound "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" was not mentioned, this context suggests a research avenue in assessing the safety and environmental effects of acrylamide derivatives (Becalski et al., 2003).
Polymer Science and Catalysis
The synthesis of polymers with specific functional groups, as well as studies on their applications in catalysis, offer another potential research area for acrylamide derivatives. For example, polymers derived from acrylamide have been investigated for their tunable properties and applications in responsive materials and catalysis, suggesting that "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" could be explored for similar purposes (Jiang et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYPRYNOUJVCQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
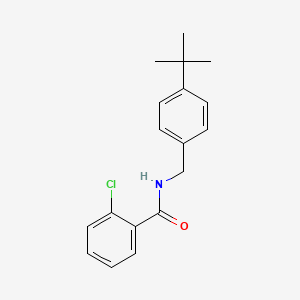
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)
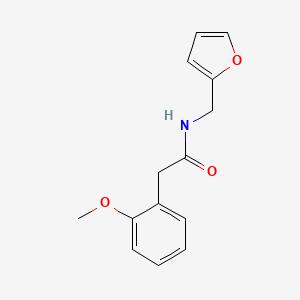
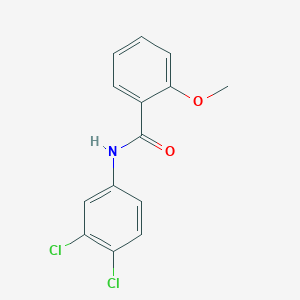
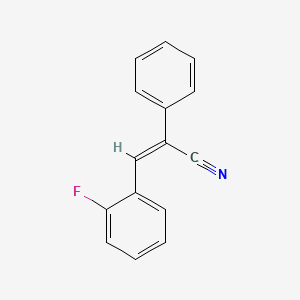
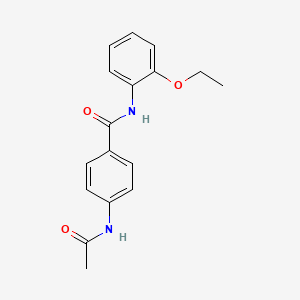
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)